NHP1 protein
Description
Properties
CAS No. |
147386-98-9 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Synonyms |
NHP1 protein |
Origin of Product |
United States |
Molecular Architecture and Subunit Composition of Eukaryotic Nhp1
Identification and Characteristics of NHP1 Protein Subunits
The eukaryotic this compound, corresponding to the Ku autoantigen, is a heterodimer composed of two principal subunits with distinct molecular masses. These are identified as the p70 and p80 subunits. nih.govnih.gov Microsequencing studies have shown that peptides derived from the purified p75 and p85 subunits of NHP1 from HeLa cells exhibit high identity (between 64% and 100%) with the human Ku autoantigen. researchgate.net The p70 subunit is also known as XRCC6, while the p80 subunit is known as XRCC5. nih.govgenecards.orgnih.gov
Research indicates differential regulation of these subunits during cellular processes. For instance, during the differentiation of human HL-60 promyelocytes, there is an increase in the amount of the p85 subunit protein, while the level of the p75 subunit remains unchanged. researchgate.net In contrast, the differentiation of mouse G8 myoblasts shows an upregulation of both the p75 and p85 subunits. researchgate.net
Table 1: Eukaryotic NHP1 Subunits (Ku Autoantigen)
| Subunit Designation | Alternative Name | Approximate Molecular Mass |
| p70 | XRCC6 | 70 kDa |
| p80 | XRCC5 | 80 kDa |
Structural Domains and Functional Motifs of Eukaryotic NHP1
Detailed information specifically delineating all structural domains and functional motifs for the eukaryotic this compound (Ku autoantigen) beyond its primary function in DNA binding is not extensively detailed in the provided search results. However, as a DNA-binding protein, it possesses regions critical for this interaction. The Ku heterodimer has a high binding affinity for DNA ends and can also bind to other DNA structures like nicks, gaps, and hairpins, as well as telomeric ends. nih.gov Binding to DNA may be mediated by XRCC6 (p70). uniprot.orguniprot.org The Ku heterodimer also contains single-stranded DNA-dependent ATPase and ATP-dependent DNA helicase activities. nih.gov
Oligomeric State and Complex Formation
The eukaryotic this compound, as the Ku autoantigen, exists primarily as a heterodimer formed by the association of the p70 (XRCC6) and p80 (XRCC5) subunits. nih.govnih.gov This heterodimeric state is crucial for its function. The XRCC5-XRCC6 dimer plays a key role in DNA non-homologous end joining (NHEJ) by recruiting DNA-PK (DNA-dependent protein kinase) to DNA. genecards.orguniprot.orguniprot.org The dimer acts as a regulatory subunit of the DNA-PK complex, significantly increasing the affinity of the catalytic subunit (DNA-PKcs) to DNA. uniprot.orguniprot.org The Ku heterodimer is thought to be involved in stabilizing broken DNA ends and bringing them together during NHEJ. uniprot.org
Beyond its core heterodimeric structure and interaction with DNA-PK, the Ku heterodimer (NHP1) has been shown to associate with other proteins and participate in various nuclear processes. For example, the XRCC5-XRCC6 dimer, in association with NAA15, binds to the osteocalcin (B1147995) promoter and activates its expression. genecards.orguniprot.orguniprot.org It also interacts with osteoblast-specific transcription factors like MSX2, RUNX2, and DLX5. genecards.org The XRCC5-XRCC6 dimer together with APEX1 acts as a negative regulator of transcription. uniprot.orguniprot.org These interactions highlight the involvement of NHP1 (Ku) in broader cellular functions beyond DNA repair.
Table 2: Key Protein Interactions of Eukaryotic NHP1 (Ku Autoantigen)
| Interacting Protein/Complex | Cellular Process Involved |
| DNA-PK (DNA-dependent protein kinase) | DNA Non-Homologous End Joining (NHEJ) |
| DNA ends | DNA repair, V(D)J recombination |
| NAA15 | Osteocalcin expression activation |
| MSX2, RUNX2, DLX5 | Interaction with osteoblast-specific transcription factors |
| APEX1 | Negative regulation of transcription |
Protein and Compound Names and PubChem CIDs:
| Name | PubChem CID |
| Human XRCC5 protein | 7520 |
| Human XRCC6 protein | 2547 |
Molecular Interactions of Eukaryotic Nhp1
Protein-Nucleic Acid Interactions
NHP1 proteins exhibit a range of interactions with DNA and RNA, which are fundamental to their roles in cellular pathways. These interactions are characterized by specificity for particular nucleic acid structures and can induce conformational changes in the DNA molecule.
While often described as non-sequence-specific DNA-binding proteins, members of the broader family of architectural non-histone proteins, which includes proteins with similar domains, can show preferential affinity for certain DNA sequences or structures. mdpi.com For instance, the affinity and specificity of protein-DNA interactions are governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. thermofisher.com The binding mechanism often involves the insertion of protein motifs, such as an α-helix, into the grooves of the DNA, allowing for the recognition of specific base sequences or structural features. thermofisher.com The ability of a protein to selectively bind to a specific DNA site is foundational to its function within the cell. The affinity of these interactions can be remarkably high, though for many DNA-binding proteins, affinity may be modulated to suit their biological role. nih.gov
| Interaction Type | Description | Key Molecular Forces |
|---|---|---|
| Structural Recognition | Binding to specific DNA structures such as bends, kinks, or lesions rather than a specific nucleotide sequence. | Shape complementarity, van der Waals forces. |
| Electrostatic Interactions | Attraction between the positively charged amino acid residues of the protein and the negatively charged phosphate (B84403) backbone of DNA. ias.ac.in | Ionic bonds, salt bridges. thermofisher.com |
| Hydrogen Bonding | Formation of hydrogen bonds between amino acid side chains or the peptide backbone and the nucleic acid bases or backbone. thermofisher.comias.ac.in | Dipolar interactions. thermofisher.com |
| Hydrophobic Interactions | Entropic effects driving the association of nonpolar groups on the protein and DNA. thermofisher.com | Stacking of aromatic amino acid residues with nucleic acid bases. ias.ac.in |
A critical function of NHP1 (hnRNPUL1) and its partner protein hnRNPUL2 is their involvement in the cellular response to DNA double-strand breaks (DSBs), the most severe form of DNA damage. nih.govnih.gov These proteins are recruited to the sites of DSBs, where they play a key role in the process of DNA-end resection. nih.govnih.gov This process involves the nucleolytic degradation of one strand of the DNA to create a 3' single-stranded tail, which is a crucial intermediate for repair by homologous recombination. nih.gov The recruitment of hnRNPUL1 and hnRNPUL2 to these DNA ends is dependent on the MRE11-RAD50-NBS1 (MRN) complex, which is the primary sensor of DSBs in eukaryotic cells. nih.govnih.gov This indicates a specific recognition of the altered DNA structure present at a double-strand break.
The role of NHP1 extends to the recognition of various forms of DNA damage beyond DSBs. For example, hnRNP-U, a related protein, interacts with NEIL1, a DNA glycosylase that initiates the repair of oxidized base lesions. nih.gov This interaction stimulates NEIL1's activity on various substrates, including duplex, bubble, and forked DNA structures, suggesting a role for hnRNP proteins in recognizing and facilitating the repair of internal DNA lesions and non-canonical structures. nih.gov The ability of such proteins to bind to damaged DNA is a key aspect of their function in maintaining genomic integrity. nih.gov The recognition of these lesions often relies on detecting distortions in the DNA helix caused by the damage.
Architectural DNA-binding proteins, a class to which NHP1 belongs, are known to alter the conformation of DNA upon binding. This can include bending, looping, or unwinding of the DNA duplex. For instance, the binding of some non-specific DNA-bending proteins can lead to the compaction of DNA. researchgate.net This modulation of DNA structure is often crucial for the assembly of larger nucleoprotein complexes involved in processes like DNA repair, replication, and transcription. While specific details on the conformational changes induced by NHP1 are still being elucidated, its function in DNA-end resection and its association with chromatin remodeling complexes suggest that it likely plays a role in restructuring chromatin at sites of DNA damage to facilitate repair. nih.gov
As their name suggests, heterogeneous nuclear ribonucleoproteins are fundamentally RNA-binding proteins (RBPs). nih.govyoutube.com They are involved in various aspects of RNA metabolism, including pre-mRNA splicing, transport, and influencing RNA processing. nih.govnih.gov NHP1 (hnRNPUL1) is known to play a role in RNA metabolism. nih.gov However, its function in the DNA damage response appears to be distinct from its RNA-related activities. nih.gov This is supported by findings that the recruitment of hnRNPUL proteins to DNA damage sites occurs even in cellular regions with little transcription and is not affected by transcription inhibition or RNase treatment. nih.gov This suggests that while NHP1 has the capacity to bind RNA, its role in DNA repair is mediated through direct interactions with DNA and other repair proteins. nih.govnih.gov
Protein-Protein Interactions
NHP1 (hnRNPUL1) functions within a complex network of protein-protein interactions that are essential for the DNA damage response and repair. youtube.com These interactions orchestrate the recruitment and activity of various factors at sites of DNA damage.
Human hnRNPUL1 and hnRNPUL2 have been identified as key binding partners for the MRE11-RAD50-NBS1 (MRN) complex, the primary sensor of DNA double-strand breaks. nih.govnih.gov This interaction is a critical early step in the DSB response pathway. Following their recruitment by MRN, hnRNPUL proteins function downstream of CtBP-interacting protein (CtIP) to promote the recruitment of the BLM helicase to the DNA break site. nih.govnih.gov This cascade of interactions is vital for stimulating DNA-end resection, which in turn promotes ATR-dependent signaling and repair by homologous recombination. nih.gov
Furthermore, related hnRNP proteins have been shown to interact with other key DNA repair factors. For example, hnRPUL1 is associated with PARP1, a protein that binds to DNA strand breaks and regulates the DNA damage response. nih.gov Another related protein, hnRNP-U, directly interacts with the DNA glycosylase NEIL1, enhancing its repair activity. nih.gov
| Interacting Protein | Functional Significance | Cellular Pathway |
|---|---|---|
| MRN Complex (MRE11-RAD50-NBS1) | Required for the recruitment of hnRNPUL1/2 to DNA double-strand breaks. nih.govnih.gov | DNA Damage Response (DDR) |
| CtIP (CtBP-interacting protein) | hnRNPUL1/2 function downstream of CtIP to promote subsequent repair steps. nih.govnih.gov | DNA Double-Strand Break Repair |
| BLM Helicase | hnRNPUL1/2 promote the recruitment of BLM to DNA breaks to facilitate end resection. nih.govnih.gov | Homologous Recombination |
| PARP1 | Associated with hnRPUL1 in the DNA damage response and repair. nih.gov | DNA Damage Response (DDR) |
| NEIL1 | Interaction with related hnRNP-U stimulates base excision repair activity. nih.gov | Base Excision Repair (BER) |
Interaction with DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs)
HEXIM1's interaction with the DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs) occurs within the context of a large, multi-subunit assembly. molbiolcell.org Research has identified that HEXIM1 serves as a scaffold for a ribonucleoprotein complex that includes DNA-PKcs, along with its DNA-binding partners Ku70 and Ku80. nih.govuniprot.org This interaction is not typically a simple one-on-one association but rather the incorporation of the kinase into a larger functional unit. This assembly, known as the HDP-RNP complex, physically links HEXIM1 to the core components of the DNA damage response and innate immunity signaling. nih.gov The formation of this complex is crucial for regulating the DNA-mediated innate immune response. nih.gov
Formation of DNA-PK Holoenzyme Complex
The DNA-PK holoenzyme, a critical player in the non-homologous end joining (NHEJ) pathway, consists of the DNA-PKcs and the Ku70/80 heterodimer, which assemble at the sites of double-strand DNA breaks. nih.govresearchgate.net HEXIM1 is not directly involved in the initial formation of this core DNA-PK holoenzyme. Instead, HEXIM1 associates with the fully formed DNA-PK holoenzyme, integrating it into a higher-order RNP complex. nih.govuniprot.org This integration is mediated by the long non-coding RNA NEAT1, which acts as a scaffold. nih.gov Therefore, HEXIM1's role is not in the biogenesis of the DNA-PK holoenzyme itself, but in commandeering its function for different cellular pathways, such as the cGAS-STING-IRF3 innate immune response pathway. nih.gov
Association with Other Nuclear Proteins and Regulatory Factors
HEXIM1 is a highly interactive protein, functioning as a hub that connects disparate nuclear processes through its ability to bind to both proteins and non-coding RNAs. nih.gov The specific RNA molecule bound by HEXIM1 often dictates the composition and function of the resulting complex. nih.gov
Key molecular partners of HEXIM1 include:
Positive Transcription Elongation Factor b (P-TEFb): In its most well-known role, HEXIM1, in conjunction with the 7SK small nuclear RNA (snRNA), binds to and inhibits the kinase activity of P-TEFb (composed of CDK9 and Cyclin T1). nih.govembopress.org This sequesters P-TEFb in an inactive state, thereby regulating transcriptional elongation. embopress.org
7SK snRNA: This non-coding RNA is essential for mediating the inhibitory interaction between HEXIM1 and P-TEFb. nih.govembopress.org
NEAT1 lncRNA: In a separate context from its interaction with 7SK, HEXIM1 binds to the long non-coding RNA NEAT1. This interaction is a prerequisite for the assembly of the HDP-RNP complex and anchors the complex within nuclear structures known as paraspeckles. nih.govnih.gov
Paraspeckle Proteins: Through its association with NEAT1, HEXIM1 interacts with a host of paraspeckle-resident proteins, including SFPQ, NONO, PSPC1, RBM14, and MATRIN3. nih.govuniprot.org
Transcription Factors: HEXIM1 can directly interact with sequence-specific transcription factors, such as the glucocorticoid receptor (GR) and p53, often independently of RNA, to modulate their activity. pnas.orgmdpi.com
Integration into Multi-Protein Cellular Machinery (e.g., HDP-RNP complex)
A prime example of HEXIM1's role as a molecular integrator is its function as the core component of the HEXIM1-DNA-PK-paraspeckle components-ribonucleoprotein (HDP-RNP) complex. nih.govuniprot.org This large assembly is built around HEXIM1 and the long non-coding RNA NEAT1. nih.gov
The assembly and function of the HDP-RNP complex are central to the nuclear DNA-mediated innate immune response. nih.govnih.gov The complex contains the DNA-PK subunits (DNA-PKcs, Ku70, and Ku80) and a suite of paraspeckle proteins. nih.gov Upon detection of foreign DNA, the HDP-RNP complex interacts with cGAS and its partner PQBP1. nih.gov This interaction leads to a remodeling of the complex, which includes the release of paraspeckle proteins and the recruitment of the signaling adaptor STING. nih.gov This cascade ultimately results in the activation of DNA-PKcs and the transcription factor IRF3, leading to the production of interferons and mounting an anti-microbial defense. nih.govuniprot.org The binding of HEXIM1 to NEAT1 is an absolute requirement for the assembly and function of this critical immune-regulating machine. nih.gov
Interactive Data Tables
Table 1: Key Molecular Interactors with HEXIM1
| Interacting Molecule | Molecule Type | Primary Complex/Function |
| P-TEFb (CDK9/Cyclin T1) | Protein (Kinase Complex) | Forms 7SK snRNP; Inhibition of transcriptional elongation nih.govembopress.org |
| DNA-PKcs | Protein (Kinase) | Component of HDP-RNP; Innate immune response nih.govuniprot.org |
| Ku70/80 | Protein (DNA Binding) | Component of HDP-RNP; Innate immune response nih.govuniprot.org |
| 7SK snRNA | Non-coding RNA | Scaffold for P-TEFb inhibition nih.gov |
| NEAT1 | Long Non-coding RNA | Scaffold for HDP-RNP complex assembly nih.govnih.gov |
| SFPQ | Protein (Paraspeckle) | Component of HDP-RNP nih.gov |
| NONO | Protein (Paraspeckle) | Component of HDP-RNP nih.gov |
| PSPC1 | Protein (Paraspeckle) | Component of HDP-RNP nih.gov |
| Glucocorticoid Receptor | Protein (Transcription Factor) | Direct protein-protein interaction to regulate gene expression pnas.org |
| p53 | Protein (Transcription Factor) | Direct interaction to regulate p53 pathway mdpi.com |
Table 2: Composition of HEXIM1-Associated Complexes
| Complex Name | Core Components | Key Associated Factors | Cellular Function |
| 7SK snRNP | HEXIM1, 7SK snRNA, P-TEFb (CDK9/Cyclin T1) | LARP7, MePCE | Transcriptional Elongation Control molbiolcell.org |
| HDP-RNP Complex | HEXIM1, NEAT1 lncRNA | DNA-PKcs, Ku70, Ku80, SFPQ, NONO, PSPC1 | DNA-mediated Innate Immunity nih.govnih.gov |
Functional Roles of Eukaryotic Nhp1 in Cellular Processes
Maintenance of Genome Integrity and DNA Repair Pathways
Eukaryotic cells have evolved intricate DNA damage response (DDR) mechanisms to counteract threats to genome stability. A central part of this response involves sensing DNA lesions, signaling their presence, and mediating their repair. Proteins like HP1 are versatile participants in these processes, implicated in chromatin organization, transcription, and replication, with an emerging role in the response to genotoxic stress. nih.gov
Non-Homologous End Joining (NHEJ) is a primary pathway for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. wikipedia.orgyoutube.com This repair mechanism is termed "non-homologous" because it directly ligates the broken DNA ends without needing a homologous template. wikipedia.org NHEJ is active throughout the cell cycle and is the predominant DSB repair pathway in the G1 phase when a sister chromatid is unavailable for homologous recombination. youtube.comnih.gov
In eukaryotes, the process is initiated by the Ku70/Ku80 heterodimer, which recognizes and binds to the broken DNA ends. This is followed by the recruitment of a complex containing DNA Ligase IV, which performs the final ligation step. nih.govcam.ac.uk In the yeast Saccharomyces cerevisiae, a key protein named Nej1p (Non-Homologous End-Joining Protein 1) is essential for this process. Nej1p forms a complex with DNA Ligase IV and its cofactor Lif1p, and it is a target of DNA damage checkpoint kinases, which phosphorylate it in response to DNA damage, enhancing NHEJ efficiency. nih.govcam.ac.uk
| Key Proteins in the Eukaryotic NHEJ Pathway | Function |
| Ku70/Ku80 | Heterodimer that recognizes and binds to double-strand DNA breaks. |
| DNA-PKcs | Catalytic subunit of the DNA-dependent protein kinase, recruits and activates other repair factors. nih.govmdpi.com |
| Artemis | Nuclease that processes DNA ends to make them compatible for ligation. nih.gov |
| XRCC4-Like Factor (XLF) | Stabilizes the ligation complex. nih.gov |
| DNA Ligase IV | Catalyzes the final step of joining the broken DNA ends. nih.govcam.ac.uk |
| Nej1p (in yeast) | Required for efficient NHEJ; interacts with the Lif1p-Dnl4p (Ligase IV) complex. nih.govcam.ac.uk |
V(D)J (Variable, Diversity, Joining) recombination is a specialized form of somatic recombination essential for generating the vast diversity of antibodies and T-cell receptors in the adaptive immune system of vertebrates. nih.govwikipedia.org The process involves the precise cleavage of DNA at specific recombination signal sequences (RSSs) flanking the V, D, and J gene segments. This cleavage is carried out by the RAG1 and RAG2 recombinase enzymes, which intentionally create DSBs. nih.govnih.gov
Following the cleavage phase, the resulting broken DNA ends must be repaired. This repair phase is completed by the classical Non-Homologous End Joining (NHEJ) pathway. youtube.comnih.gov The core NHEJ machinery, including the Ku70/Ku80 complex, DNA-PKcs, Artemis, and DNA Ligase IV, is recruited to the RAG-generated DNA ends to ligate them together, forming the final rearranged gene. youtube.com Therefore, proteins essential for NHEJ are also indispensable for the successful completion of V(D)J recombination and the development of functional lymphocytes. youtube.comnih.gov
Telomeres are specialized structures at the ends of linear eukaryotic chromosomes that are crucial for maintaining genome stability. mdpi.comyoutube.com They consist of repetitive DNA sequences (TTAGGG in humans) and an associated protein complex called shelterin. mdpi.comnih.gov Heterochromatin Protein 1 (HP1) is known to localize to telomeres and contributes to their structural integrity and stability. nih.gov The shelterin complex, which includes proteins like TRF1, TRF2, and POT1, is the primary regulator, protecting chromosome ends from being recognized as DNA damage and preventing their degradation. mdpi.com Telomerase, a reverse transcriptase, is responsible for maintaining telomere length in specific cell types by adding telomeric repeats. nih.govyoutube.com The proper regulation of telomeric chromatin, influenced by proteins such as HP1, is vital for preventing chromosomal fusions and ensuring complete replication. nih.govyoutube.com
The 5'-deoxyribose-5-phosphate (dRP) lyase activity is a critical step in the base excision repair (BER) pathway. BER is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation or deamination. After a DNA glycosylase removes the damaged base, an AP endonuclease cleaves the phosphodiester backbone, leaving a 5' dRP group. This dRP residue must be removed before a new nucleotide can be inserted and the strand ligated.
Several eukaryotic DNA polymerases possess an intrinsic dRP lyase activity to perform this function. DNA polymerase beta (Pol β) is the canonical dRP lyase in the primary BER pathway. However, other polymerases, including human DNA polymerase iota (pol ι) and DNA polymerase lambda (Pol λ), also exhibit this enzymatic activity, suggesting they may participate in specialized forms of BER. nih.govnih.gov This activity involves a β-elimination reaction to excise the dRP group, paving the way for the completion of the repair process. nih.gov
| Eukaryotic DNA Polymerases with dRP Lyase Activity | Primary Associated Repair Pathway |
| DNA Polymerase β (Pol β) | Base Excision Repair (BER) nih.gov |
| DNA Polymerase ι (pol ι) | Specialized Base Excision Repair (BER) nih.gov |
| DNA Polymerase λ (Pol λ) | Base Excision Repair (BER) nih.gov |
Regulation of Gene Expression
Gene expression in eukaryotes is a tightly regulated process controlled at multiple levels, from chromatin structure to post-translational modifications. youtube.comyoutube.com Chromatin-associated proteins play a fundamental role in this regulation by modulating the accessibility of DNA to the transcriptional machinery.
Heterochromatin Protein 1 (HP1) is a key modulator of gene transcription. nih.gov It typically binds to histone H3 methylated at lysine 9 (H3K9me), a hallmark of condensed, transcriptionally silent heterochromatin. By recruiting other factors and promoting a compact chromatin state, HP1 is a principal agent of gene silencing. nih.gov However, HP1 is not exclusively a repressor; it is also found in euchromatin and can be involved in gene activation, highlighting its versatile role in transcriptional control. nih.gov
In the plant kingdom, proteins with similar nomenclature are involved in gene regulation through different mechanisms. For instance, in rice, the NPR1 homolog 1 (NH1) is a key regulator of the systemic acquired resistance (SAR) response, a broad-spectrum immune response. NH1 interacts with TGA transcription factors to modulate the expression of defense-related genes. nih.gov This illustrates how proteins with similar names can have distinct, yet crucial, roles in gene expression regulation across different eukaryotic lineages.
Modulatory Effects on RNA Polymerase I-Mediated Transcription
The nucleolus is the primary site of ribosome biogenesis, a process driven by RNA Polymerase I (Pol I) which transcribes ribosomal DNA (rDNA). nih.gov The functional integrity and structure of the nucleolus are critical for cell growth and proliferation. HP1 proteins play a crucial, albeit indirect, role in regulating Pol I-mediated transcription by maintaining the spatial segregation of pericentromeric constitutive heterochromatin (PCH) from the nucleolus. nih.gov
In embryonic stem cells, the loss of HP1α and HP1β leads to the deformation of PCH, which then aberrantly associates with the nucleolus. This inappropriate interaction disrupts the normal structure and morphology of the nucleolus, particularly during the S and G2 phases of the cell cycle. nih.govresearchgate.net The consequence of this structural disruption is a significant reduction in ribosomal RNA (rRNA) biosynthesis, indicating impaired Pol I activity. nih.gov Therefore, HP1α and HP1β ensure the proper functioning of RNA Polymerase I by acting as guardians of nuclear architecture, preventing repressive chromatin domains from interfering with the specialized transcription environment of the nucleolus. nih.gov This role is dependent on the ability of HP1 to bind to H3K9me3-marked PCH and to dimerize. nih.gov
Influence on Transcriptional Control Mechanisms
HP1 proteins are critical regulators of transcription, functioning as both repressors and activators depending on the genomic context, the specific HP1 isoform, and its interacting partners. nih.govnih.govdntb.gov.ua
Transcriptional Repression: The most well-characterized role of HP1 is in transcriptional silencing through the formation of heterochromatin. epigenie.comwikipedia.org The canonical mechanism involves the HP1 chromodomain binding to H3K9me2/3 marks. epigenie.com Upon binding, HP1 oligomerizes and recruits a host of other factors, including the histone methyltransferase SUV39H1 and DNA methyltransferases (DNMTs). epigenie.com This initiates a feedback loop that propagates the repressive H3K9me3 mark and associated DNA methylation, leading to chromatin compaction and stable gene silencing. epigenie.com
Transcriptional Activation: Conversely, HP1 also functions as a positive regulator of gene expression. nih.govnih.govnih.govbiorxiv.org It has been found at euchromatic sites and actively transcribed genes. nih.govnih.gov Several mechanisms for HP1-mediated activation have been described:
Recruitment of Elongation Factors: In Drosophila, all HP1 paralogs can recruit the histone chaperone complex FACT (Facilitates Chromatin Transcription) to active chromatin, which promotes transcription elongation. nih.govnih.gov
Interaction with RNA: HP1 can directly bind to nascent RNA transcripts through its hinge or chromodomain. nih.govplos.org This association with the transcripts of hundreds of euchromatic genes is required for their positive regulation. plos.org
Facilitating RNA Polymerase II Activity: The HP1c isoform in Drosophila can stimulate transcription by helping to release paused RNA Polymerase II from gene promoters. nih.gov
The dual functionality of HP1 highlights its role as a dynamic and context-dependent modulator of transcription. nih.govnih.gov
| HP1 Isoform | Primary Location | Primary Transcriptional Role | Key Interacting Partners (Examples) |
| HP1α (CBX5) | Pericentric Heterochromatin | Repression, Chromatin Compaction | SUV39H1, Borealin, Pim-1 Kinase |
| HP1β (CBX1) | Heterochromatin & Euchromatin | Repression, Regulation of Pluripotency | KAP1/TRIM28 |
| HP1γ (CBX3) | Primarily Euchromatin | Activation, Transcriptional Elongation | RNA Polymerase II, Ku70 |
This table provides a generalized overview; specific functions and localizations can be cell-type and context-dependent.
Involvement in Epigenetic Regulatory Processes (e.g., DNA methylation)
HP1 is a central player in the landscape of epigenetic regulation, acting as a primary "reader" of histone methylation and a crucial link to other epigenetic modifications, including DNA methylation. mdpi.comnih.gov Its chromodomain specifically recognizes and binds to H3K9me2/3, translating this histone mark into a functional outcome. epigenie.com
A key aspect of HP1's epigenetic function is its ability to connect histone methylation with DNA methylation. By recruiting DNA methyltransferases (DNMTs) to H3K9me3-marked regions, HP1 helps establish and maintain DNA methylation patterns, thereby reinforcing a transcriptionally silent state. epigenie.com In the fungus Neurospora crassa, the HP1 homolog is essential for all DNA methylation, serving as a direct adaptor between the H3K9 methylation machinery (DIM-5) and the DNA methylation machinery. nih.gov
Furthermore, HP1's influence extends to the regulation of alternative splicing in a DNA methylation-dependent manner. nih.govresearchgate.net It can either enhance or silence the recognition of specific exons depending on its position relative to the exon, thereby adding another layer to its regulatory functions. nih.gov
Role in Chromatin Structure and Dynamics Remodeling
HP1 proteins are fundamental architects of higher-order chromatin structure, primarily through their role in forming and maintaining heterochromatin. uni-heidelberg.dewikipedia.orgnih.gov The binding of HP1 to H3K9me3-modified nucleosomes, coupled with its ability to dimerize and oligomerize, is thought to be a key driver of chromatin compaction. nih.govoup.com
The interaction of HP1 with chromatin is highly dynamic. In living cells, HP1 proteins are in a state of rapid exchange between bound and unbound states, allowing for swift responses to cellular signals that require access to the underlying DNA. oup.comembopress.org This dynamic behavior is regulated by several factors, including:
Post-Translational Modifications (PTMs): HP1 itself is subject to various PTMs, such as phosphorylation, methylation, and ubiquitination, which can modulate its ability to bind chromatin and interact with other proteins. mdpi.combohrium.com
Multivalent Interactions: HP1's recruitment and retention on chromatin are governed by a dynamic network of interactions involving both histone PTMs and direct binding to DNA and RNA via its hinge region. oup.com
Phase Separation: HP1 has been shown to undergo liquid-liquid phase separation, a process where proteins and nucleic acids concentrate into droplet-like, membrane-less compartments. This is proposed as a physical mechanism for the formation and organization of heterochromatin domains. researchgate.net
During processes like DNA repair, HP1 can be ubiquitinated by enzymes such as RAD6, leading to its degradation. mdpi.com This creates a more open and accessible chromatin state, facilitating the recruitment of repair machinery to sites of DNA damage. mdpi.com
Cell Cycle Regulation and Progression
HP1 is essential for the faithful progression of the cell cycle, with specific roles in the S and G2/M phases. nih.govresearchgate.net Depletion of HP1 in proliferating Drosophila cells leads to aberrant S-phase progression, defects in the G2/M transition, faulty chromosome segregation, and an increase in apoptosis. nih.govresearchgate.net This indicates that HP1 is required for maintaining genomic integrity during cell division.
The function of HP1α is tightly regulated during the G2/M transition by phosphorylation. As cells prepare to enter mitosis, the hinge region of HP1α is specifically phosphorylated by the NDR1 kinase. nih.gov This modification is crucial for several mitotic events:
Kinetochore Localization: Hinge-phosphorylated HP1α specifically localizes to the kinetochores during the early stages of mitosis. nih.gov
Chromosome Alignment: This phosphorylation event is required for the proper alignment of chromosomes at the metaphase plate. Cells lacking NDR kinase activity show a loss of this specific HP1α phosphorylation, leading to prometaphase arrest. nih.gov
Recruitment of Key Factors: The modification of HP1α is necessary for the binding of Shugoshin 1 (Sgo1), a protein that protects centromeric cohesion, to mitotic centromeres. nih.gov
While HP1 is crucial for setting up the mitotic state, its widespread dissociation from chromosome arms is equally important for proper chromosome condensation and segregation. During M phase, the Aurora B kinase phosphorylates serine 10 on histone H3 (H3S10ph). researchgate.net This "phospho-methyl switch" ejects HP1 from its H3K9me3 binding site, allowing the chromosomes to undergo the necessary structural changes for mitosis. researchgate.net
| Cell Cycle Phase | HP1α Modification | Location | Function |
| G2/M Transition | Hinge domain phosphorylation (by NDR1 Kinase) | Kinetochores | Promotes mitotic progression, chromosome alignment, Sgo1 binding. |
| M Phase (Mitosis) | Dissociation from chromosome arms (due to H3S10ph) | Diffuse | Allows for proper chromosome condensation and segregation. |
Cellular Differentiation and Development
HP1 proteins play diverse and isoform-specific roles throughout embryonic development and cellular differentiation, often by regulating the expression of key developmental and pluripotency-associated genes. nih.govnih.gov
During early embryogenesis in organisms like Drosophila, HP1 is present from the first nuclear cycles and becomes progressively more enriched at heterochromatic regions as development proceeds, playing a role in shaping the global architecture of the embryonic genome. nih.govresearchgate.netbiologists.comcncb.ac.cn
The functions of HP1 isoforms are not redundant during development:
HP1β is critical for the proper development of neural and neural crest tissues in Xenopus. It facilitates the transition from precursor to differentiated cells, partly by repressing pluripotency-associated genes like pou5f3.2. nih.gov Its depletion impairs the differentiation of neural progenitor cells. researchgate.net
HP1γ levels are dynamically regulated during differentiation. For example, its expression decreases significantly during adipocyte (fat cell) differentiation, and forcing its continued expression inhibits the process. This suggests that the downregulation of HP1γ is a prerequisite for the differentiation of certain cell lineages. nih.gov
Following a comprehensive review of scientific literature, a specific eukaryotic protein designated "NHP1 protein" with established functional roles in myoblast differentiation, promyelocyte differentiation, and innate immune response signaling could not be identified. The nomenclature "NHP1" does not correspond to a recognized protein within these contexts in standard protein databases such as UniProt for eukaryotic organisms.
Scientific databases and publications refer to several proteins with similar acronyms, but none match the precise name and multifaceted functions outlined in the requested article structure. For instance:
HNP-1 (Human Neutrophil Peptide 1): This is a type of defensin, an antimicrobial peptide that is a crucial component of the innate immune system. While it contributes to innate immunity, its role is primarily as an effector molecule rather than a signaling protein in the context of cellular differentiation pathways like myogenesis or promyelopoiesis.
Non-Histone Proteins (NHPs): "NHP" can be an abbreviation for this broad class of proteins. These are a vast and diverse group of proteins in the cell nucleus that are not histones. They play critical roles in DNA replication, repair, and the regulation of gene expression. However, "NHP1" is not a standard designation for a specific member of this class involved in the requested cellular processes.
Organism-Specific Proteins: The designation "NHP1" has been used for proteins in other organisms, such as a "High mobility group protein homolog NHP1" in the protozoan parasite Babesia bovis and a hypothetical protein in Mycobacterium tuberculosis. These are not eukaryotic proteins involved in the specified mammalian cellular processes.
Due to the absence of a clearly identified eukaryotic "this compound" with the specified functional roles, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Proceeding with information about similarly named but functionally distinct proteins would contradict the instruction to focus solely on the "this compound." Therefore, the requested article on the "" cannot be created at this time.
Regulation of Eukaryotic Nhp1 Protein Activity and Expression
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial regulatory mechanisms that alter protein function, localization, stability, and interactions after translation. guidetopharmacology.orgresearchgate.net Eukaryotic NHP1 (Ku) is known to undergo several PTMs, with phosphorylation being a prominent example impacting its function. nih.govnih.govnih.govnih.gov Other covalent modifications, such as SUMOylation and acetylation, have also been observed to influence Ku protein. flybase.orgidrblab.cn
Phosphorylation-Dependent Regulation
Phosphorylation, the reversible addition of a phosphate (B84403) group, is a widespread PTM in eukaryotic cells, playing a central role in signal transduction and the regulation of diverse cellular processes. nih.govguidetopharmacology.orgresearchgate.netnih.gov The Ku heterodimer, including the subunits associated with eukaryotic NHP1, is a target of phosphorylation by various protein kinases. nih.govnih.govnih.govnih.govnih.gov
Specific phosphorylation sites have been identified on both human Ku70 and Ku80 subunits. On human Ku70, Serine 6 has been identified as a phosphorylation site. nih.govnih.govnih.gov On human Ku80, phosphorylation occurs at Serines 577 and 580, and Threonine 715. nih.govnih.govnih.gov
The DNA-dependent protein kinase (DNA-PK), a key player in the NHEJ pathway that interacts with Ku, can phosphorylate Ku in vitro. nih.govnih.govnih.gov However, in vivo phosphorylation of Ku at the identified sites does not strictly require DNA-PK or the related protein kinase ATM. nih.gov Studies suggest that the phosphorylation of Ku70 and Ku80 in vivo is regulated by a protein phosphatase 2A-like protein phosphatase and a staurosporine-sensitive protein kinase. nih.gov
Phosphorylation of Ku has been demonstrated to influence its function, particularly in the context of DNA repair pathway choice. Phosphorylation of Ku is implicated in its dissociation from DNA ends in S phase, a process that dictates the choice between NHEJ and homologous recombination (HR) repair pathways. nih.gov Phosphorylation-induced conformational changes in certain regions of Ku70 and Ku80 may alter their affinity for DNA. nih.gov
Furthermore, cell cycle-dependent kinases, such as cyclin B1-Cdk1 and cyclin E1-/A2-Cdk2, have been shown to phosphorylate human Ku70. nih.gov Ku70 remains in a phosphorylated state during the S-M phases of the cell cycle. nih.gov Phosphorylation sites targeted by cyclin B1-Cdk2 on Ku70 are located within the region responsible for dimerization with Ku80, suggesting a potential role for these modifications in regulating Ku heterodimerization or its interaction with other proteins. nih.gov
Other Covalent Modifications
Beyond phosphorylation, other covalent modifications contribute to the regulation of eukaryotic NHP1 (Ku) protein. SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins, has been observed for Ku70. idrblab.cn Increased cellular levels of SUMO can lead to a rise in Ku70 abundance. idrblab.cn This effect appears to be mediated by the stabilization of Ku70 through indirect mechanisms affecting its degradation rate, rather than requiring direct SUMOylation of Ku70 itself. idrblab.cn
Acetylation is another PTM that can impact Ku protein function. Acetylation of Ku has been shown to disrupt its interaction with p53 mRNA, suggesting a role for acetylation in regulating Ku's post-transcriptional activities. flybase.org Acetylation, involving the addition of an acetyl group, is a reversible modification catalyzed by acetyltransferases and deacetylases, known to influence protein stability, localization, and interactions, as well as gene expression. researchgate.netnih.govresearchgate.net
Transcriptional Regulation of NHP1 Gene Expression
The expression levels of eukaryotic NHP1, particularly the Ku70 and Ku80 subunits, are controlled at the transcriptional level through the activity of regulatory elements and transcription factors that bind to the promoter regions of their encoding genes (e.g., XRCC6 for Ku70 and XRCC5 for Ku80). nih.govwikipedia.orgfishersci.fictdbase.org
Identification of Regulatory Elements and cis-Acting Sequences
Transcriptional regulation in eukaryotes involves cis-acting elements, which are DNA sequences located in the vicinity of a gene that are required for its expression. uni.luflybase.orgctdbase.orgnih.govuni.lu These elements include promoters, enhancers, and silencers. ctdbase.org
Studies characterizing the promoter region of the human and mouse Ku80 (XRCC5) genes have identified specific cis-acting sequences important for basal gene expression. ctdbase.org Consensus Sp1 recognition elements have been found within these promoters and are considered essential for basal transcriptional activity. ctdbase.org Additionally, a 21-base pair palindrome sequence has been identified in the Ku80 promoter, present as a single copy in the mouse and as a head-to-tail tandem array of seven copies in the human promoter. ctdbase.org These elements serve as binding sites for trans-acting factors, such as transcription factors, which regulate the initiation of transcription. uni.luflybase.orguni.lu
Upstream Regulatory Factors and Signaling Pathways
The transcription of the genes encoding eukaryotic NHP1 (Ku subunits) is influenced by various upstream regulatory factors and signaling pathways. The transcription factor Sp1 is identified as a factor that binds to the consensus recognition elements in the Ku80 promoter and is crucial for its basal expression. ctdbase.org
The expression of NHP1 (Ku) subunits and their corresponding mRNA is upregulated during the differentiation of mouse myoblasts and human promyelocytes. nih.gov This upregulation in mouse myoblasts can be abolished by treatment with certain inhibitors, including cAMP, 3-aminobenzamide, and sodium butyrate. nih.gov This suggests that signaling pathways involving these molecules play a role in the transcriptional regulation of NHP1/Ku during differentiation processes. nih.gov
Structural Biology and Biophysical Characterization of Eukaryotic Nhp1
High-Resolution Structural Determinations
High-resolution structural information is available for the high mobility group protein-like NHP1 from Babesia bovis. The solution structure of this protein has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy, with the structure deposited in the Protein Data Bank (PDB) under accession code 2LHJ. pdbj.orgrcsb.orgpdbj.orgdbtindia.gov.innii.ac.inbmrb.ioresearchgate.net This structure represents a high mobility group protein homolog NHP1 from Babesia bovis T2Bo, consisting of a single protein chain with 97 modeled and deposited residues. rcsb.org The total structure weight is approximately 11.14 kDa. rcsb.org The NMR data included 1H and 15N assigned chemical shifts. rcsb.org A total of 200 conformers were calculated, with 10 submitted based on target function selection criteria. rcsb.org
For the ubiquitous nuclear protein referred to as NHP1 in vertebrates, which has been identified as a member of the Ku protein family, high-resolution structures exist for the human Ku heterodimer (composed of Ku70 and Ku80 subunits). The crystal structure of the human Ku heterodimer has been determined both in isolation and bound to DNA, at resolutions of 2.7 Å and 2.5 Å, respectively. proteopedia.org The Ku heterodimer, formed by Ku70 and Ku80, creates a preformed ring structure capable of encircling duplex DNA. proteopedia.org
Comparative Structural Analysis with Related DNA-Binding Proteins
The Babesia bovis NHP1 is described as a high mobility group protein-like protein and contains an HMG box domain. pdbj.orgrcsb.org Comparative structural analysis can thus be drawn with other proteins containing HMG box domains. HMG box domains are characteristic DNA-binding motifs found in a diverse family of proteins involved in DNA-dependent processes such as transcription, replication, and repair. embl.defrontiersin.org The structure of an HMG box domain typically consists of three alpha helices arranged in an irregular, L-shape. embl.defrontiersin.org These domains bind DNA, often preferentially to distorted DNA structures like four-way junctions or bent DNA, and can induce bending in the DNA helix. embl.defrontiersin.org Binding often occurs via the concave face of the HMG box interacting with the minor groove of B-form DNA, with partial intercalation of hydrophobic residues. frontiersin.org
The ubiquitous nuclear NHP1 in vertebrates is a member of the Ku protein family, specifically a heterodimer of approximately 75 kDa and 85 kDa subunits, corresponding to Ku70 and Ku80 respectively. nih.govnih.gov The Ku heterodimer is a key player in the non-homologous end joining (NHEJ) pathway of DNA repair and is involved in binding to DNA double-strand breaks. proteopedia.orgarvojournals.org Structurally, Ku70 and Ku80 share a common topology and form a dyad-symmetrical ring that encircles duplex DNA. proteopedia.org Unlike some sequence-specific DNA-binding proteins that interact extensively with DNA bases in the major groove, the Ku ring makes limited contacts with DNA bases and the sugar-phosphate backbone, primarily fitting sterically to the major and minor groove contours to position the DNA helix within the ring. proteopedia.org This structural feature allows Ku to bind tightly to DNA ends, protecting them from degradation and facilitating the alignment of broken DNA strands for repair. proteopedia.orgarvojournals.org The asymmetry between the Ku70 and Ku80 subunits leads to different favorable locations for DNA binding based on the major and minor grooves. proteopedia.org
Comparative analysis highlights distinct structural strategies for DNA interaction between HMG box proteins and the Ku heterodimer. While HMG boxes often induce DNA bending and interact with specific structural features or the minor groove, the Ku heterodimer encircles DNA ends, providing a structural scaffold for repair processes.
Allosteric Regulation and Conformational Dynamics
Research into the conformational dynamics and allosteric regulation specifically concerning eukaryotic NHP1 proteins (either the Babesia bovis HMG-like protein or the vertebrate Ku-like protein) is not extensively detailed in the provided search results. However, general principles of allosteric regulation and protein conformational dynamics are relevant to understanding how these proteins might function.
Allosteric regulation involves the modulation of a protein's activity by the binding of an effector molecule at a site distinct from the active or ligand-binding site. nolsman.com This binding can induce conformational changes that are transmitted through the protein structure, affecting its function. nolsman.coma-star.edu.sg Conformational dynamics refers to the inherent flexibility and structural rearrangements that proteins undergo, ranging from fast vibrations to slower transitions between different conformational substates. mpg.de These dynamics are crucial for protein function, including ligand binding, catalysis, and interactions with other molecules. mpg.denih.gov
For the ubiquitous nuclear Ku-like NHP1, its function in DNA repair involves binding to DNA double-strand breaks and recruiting other factors like DNA-PKcs. arvojournals.org The interaction with DNA and subsequent recruitment of other proteins likely involves conformational changes within the Ku heterodimer. One study mentions that the regulation of the DNA binding ring of Ku is still under research, with data suggesting that oxidative stress and redox reactions can decrease the association of the Ku heterodimer with bound DNA through alterations in cysteine residues on the Ku70 subunit. proteopedia.org This hints at a potential regulatory mechanism involving post-translational modifications and conformational changes. Another older study mentioned conformational changes of NHP accompanying phosphorylation/dephosphorylation, although the specific NHP protein is not definitively identified as the Ku-like NHP1 in that context. asm.org
Generally, DNA-binding proteins often exhibit conformational changes upon binding to their DNA targets, which can be a form of induced fit or conformational selection. These changes can be allosterically regulated by other proteins, ligands, or post-translational modifications, influencing their DNA binding affinity, specificity, or interaction with downstream effectors. The dynamic nature of protein structures is fundamental to these regulatory processes. mpg.denih.govcellsignal.com
Evolutionary Conservation and Comparative Genomics of Nhp1 Protein Families
Ortholog Identification Across Eukaryotic Domains
The HP1 gene family is evolutionarily conserved, with members identified in fungi, plants, and animals, but not in prokaryotes. nih.gov The presence of multiple HP1 paralogs within a single species is a common feature, pointing to a history of gene duplication events followed by functional specialization. nih.govresearchgate.net Orthologs of HP1 have been found in nearly all eukaryotes studied, with the notable exception of budding yeast (Saccharomyces cerevisiae), which utilizes a different set of proteins (SIR proteins) for similar functions. wikipedia.org
In the fission yeast Schizosaccharomyces pombe, the Swi6 protein is a well-characterized HP1 homolog that is essential for heterochromatin formation and silencing at centromeres, telomeres, and the silent mating-type loci. nih.govnih.govpnas.org In the plant kingdom, Arabidopsis thaliana possesses a structural homolog known as LIKE HETEROCHROMATIN PROTEIN 1 (LHP1). wikipedia.org
Mammals have three principal HP1 paralogs: HP1α (encoded by the CBX5 gene), HP1β (CBX1), and HP1γ (CBX3). wikipedia.orgepigenie.com These paralogs exhibit high sequence homology and share the canonical domain structure, yet they have distinct localization patterns and functions. epigenie.comresearchgate.net Similarly, the fruit fly Drosophila melanogaster has multiple HP1 paralogs, including HP1a, HP1b, and HP1c, which also show differential localization to heterochromatic and euchromatic regions. wikipedia.orgnih.gov The evolutionary relationships suggest that the divergence of paralogs within flies and vertebrates occurred independently. researchgate.netnih.gov
Below is a table summarizing key HP1 orthologs and paralogs across different eukaryotic organisms.
| Organism | Common Name | HP1 Ortholog(s)/Paralog(s) | Gene Name(s) |
|---|---|---|---|
| Homo sapiens | Human | HP1α, HP1β, HP1γ | CBX5, CBX1, CBX3 epigenie.com |
| Drosophila melanogaster | Fruit Fly | HP1a, HP1b, HP1c, HP1d, HP1e | Su(var)2-5 researchgate.net |
| Schizosaccharomyces pombe | Fission Yeast | Swi6, Chp2 nih.gov | swi6, chp2 pombase.org |
| Arabidopsis thaliana | Thale Cress | LHP1 (Like Heterochromatin Protein 1) | LHP1 wikipedia.org |
| Xenopus laevis | African Clawed Frog | Xhp1α, Xhp1γ | - |
| Caenorhabditis elegans | Nematode | HPL1, HPL2 | - |
| Tetrahymena thermophila | Ciliate | Pdd1p, Hhp1 | - |
Conservation of Functional Domains and Protein Interactions
The functional core of HP1 proteins lies in their highly conserved domain architecture. nih.gov This structure consists of an N-terminal chromodomain (CD), a C-terminal chromo shadow domain (CSD), and a variable hinge region linking them. wikipedia.orgwustl.edu
The Chromodomain (CD) is responsible for "reading" the histone code. Specifically, it recognizes and binds to histone H3 that is methylated at lysine 9 (H3K9me), a hallmark of heterochromatin. nih.govnih.gov This interaction is crucial for tethering HP1 to specific chromatin regions destined for silencing. epigenie.com The function of the chromodomain is remarkably conserved; for instance, the chromodomain from a mammalian HP1 protein can functionally replace that of the Swi6 protein in fission yeast. nih.gov
The Chromo Shadow Domain (CSD) is a defining feature of the HP1 family and is structurally related to the chromodomain. oup.comwikipedia.org Its primary roles are mediating the dimerization of HP1 proteins and serving as a docking platform for a vast array of other nuclear proteins. nih.govembopress.org The CSD's ability to form homodimers and heterodimers with other HP1 paralogs is essential for its function. embopress.orgnih.gov This self-association is thought to be a key mechanism for compacting chromatin. wikipedia.org Furthermore, the CSD recruits diverse proteins involved in processes ranging from transcription and DNA repair to nuclear architecture. wikipedia.orgnih.gov
The Hinge Region is the most variable segment in terms of sequence and length among HP1 paralogs. nih.govnih.gov This variability is a major source of functional differentiation between family members. nih.gov The hinge can interact with DNA and RNA and contains signals for nuclear localization. nih.govnih.gov Its sequence variations are thought to be responsible for the distinct targeting of different HP1 paralogs to either heterochromatin or euchromatin. nih.gov
HP1's function is executed through its interaction with a wide network of proteins. researchgate.net The CSD provides a binding site for proteins containing a conserved PxVxL motif. nih.gov Key interacting partners include histone methyltransferases like SUV39H1, which creates the H3K9me mark that HP1 binds, establishing a positive feedback loop for heterochromatin spreading. epigenie.com HP1 also interacts with DNA methyltransferases, components of the DNA replication machinery such as the Origin Recognition Complex (ORC), and splicing factors. wikipedia.orgresearchgate.net
The table below summarizes the functions of the conserved domains of HP1 proteins.
| Domain | Primary Function | Key Interactions |
|---|---|---|
| Chromodomain (CD) | Binds to methylated histone H3 lysine 9 (H3K9me2/3). nih.govnih.gov | Histone H3 N-terminal tail. nih.gov |
| Chromo Shadow Domain (CSD) | Mediates HP1 dimerization and serves as a docking site for other proteins. nih.govembopress.org | Other HP1 proteins (homo- and heterodimerization), SUV39H1, TIF1β, CAF1. epigenie.comembopress.org |
| Hinge Region | Provides flexibility, contributes to nuclear localization, and mediates interactions with nucleic acids. nih.govnih.gov | DNA, RNA, INCENP. nih.gov |
Evolutionary Trajectories and Functional Divergence of NHP1-Related Proteins
The evolution of the HP1 protein family is characterized by dynamic gene turnover, including prolific gene duplication events, as well as gene gains and losses. nih.govnih.gov This dynamic evolutionary history has resulted in the presence of multiple HP1 paralogs in many species, which have subsequently undergone functional divergence. researchgate.netnih.gov While the core functions related to heterochromatin binding are often conserved, the paralogs have acquired specialized, overlapping, or even opposing roles. nih.govresearchgate.net
Gene duplication is a primary mechanism driving this functional innovation. nih.gov After a duplication event, the redundant gene copies are subject to different evolutionary pressures, allowing one copy to maintain the ancestral function while the other is free to accumulate mutations and potentially acquire a new function (neofunctionalization) or subdivide the original functions (subfunctionalization). nih.gov In the HP1 family, this divergence is evident in the distinct nuclear localizations and interaction partners of paralogs within the same organism. nih.gov For example, in Drosophila, HP1a and HP1b are primarily found in heterochromatin, whereas HP1c is restricted to euchromatin, where it is involved in regulating active genes. nih.govnih.gov Similarly, mammalian HP1α and HP1β are mainly associated with heterochromatin, while HP1γ is also found in euchromatic regions. epigenie.comnih.gov
The sequence divergence within the functional domains, particularly the less conserved hinge and the CSD, is a major driver of this functional specialization. nih.govnih.gov Swapping the CSD domains between Drosophila HP1a and HP1c is sufficient to switch their localization patterns, demonstrating that this domain is a key determinant of targeting specificity. nih.gov Small sequence variations can lead to significant biochemical differences, allowing paralogs to interact with distinct sets of proteins and thus participate in different cellular pathways. nih.govnih.gov
In some lineages, such as Diptera, the HP1 family has undergone remarkable expansion, with rampant gene birth and death leading to diverse and lineage-restricted sets of HP1 genes. nih.gov This suggests that large-scale chromosomal evolution may drive some of the turnover in HP1 genes, allowing organisms to adapt their chromatin regulation machinery to new genomic landscapes. nih.govnih.gov Despite this rapid turnover, the fundamental roles of HP1 proteins in packaging the genome remain a constant and essential feature of eukaryotic biology. nih.gov
Advanced Methodologies for Nhp1 Protein Research
In Vitro Reconstitution and Mechanistic Characterization
In vitro reconstitution experiments have been instrumental in understanding the functional interactions of certain NHP1 proteins. For instance, studies on the interaction of nonhistone proteins (NHPs), including NHP-1 and NHP-2, with the estradiol (B170435) response element (ERE) of the avian vitellogenin gene have utilized in vitro reconstitution to demonstrate their effect on the binding efficiency of the estradiol-receptor complex. These experiments showed that NHP-1 and NHP-2 can increase the binding efficiency of the estradiol-receptor complex to the ERE. nih.govwikigenes.orgpnas.org
Mechanistic characterization through in vitro binding assays, such as gel shift assays and dimethyl sulfate (B86663) protection experiments, has revealed the specific DNA sequences that NHP-1 binds to. NHP-1, with a molecular weight of 70,000, has been shown to bind specifically to the dyad symmetry sequence GGTCAGCGTGACC. nih.govpnas.org The affinity of NHP1 for DNA sequences containing 5-methylcytosine (B146107) has been determined, with an apparent KD of 1 x 10-11 M for the estrogen response element. nih.govnih.gov Furthermore, studies involving synthetic "mutant" oligonucleotides have helped characterize the sequence requirements for NHP-1 binding, showing that deletion or alteration of specific bases within the binding site significantly affects affinity. nih.gov In vitro studies using techniques like missing base contact probing and proteolytic clipping band shift assays have also been employed to identify ERE binding proteins. researchgate.net
High-Throughput Screening for Interacting Partners and Modulators
High-throughput screening specifically for NHP1 interacting partners or modulators is not extensively detailed in the provided search results. However, the identification of interacting partners is a crucial aspect of understanding protein function, and computational approaches contribute significantly to this area. Interactome prediction, a bioinformatic method, has been used in studies involving NHP1 to predict protein-protein interactions bu.edugoogleapis.comx-mol.net. For example, computational methods have been used to assign NHP1 to functional categories like chromatin binding and cellular components like the chromatin remodeling complex based on protein-protein interaction data. bu.edu
While not a high-throughput screening method in the traditional sense, molecular docking, a computational technique, has been applied to the NHP1 protein from Mycobacterium tuberculosis to examine binding interactions with potential ligands. researchgate.net This approach can help identify potential modulators or compounds that interact with the protein, which could then be subject to further experimental validation.
Advanced Imaging Techniques for Subcellular Dynamics
Advanced imaging techniques provide insights into the localization and dynamics of proteins within cells. Immunofluorescence microscopy has been used to determine the subcellular localization of proteins related to NHP1, such as human NHP2 (hNHP2), showing its presence in the dense fibrillar component of the nucleolus and in Cajal bodies. wikigenes.org While direct application of advanced live-cell imaging techniques specifically for tracking NHP1 subcellular dynamics is not detailed in the provided results, immunofluorescence microscopy serves as a foundational imaging method for understanding protein distribution.
Functional Genomics and Proteomics Approaches
Functional genomics and proteomics approaches are employed to understand the broader cellular roles and interactions of NHP1 proteins. In the context of Mycobacterium tuberculosis NHP1, bioinformatics tools have been used for functional characterization, including predicting potential roles in iron binding, electron transfer, and catalytic activity based on sequence analysis and domain prediction. researchgate.net Gene ontology studies have also been utilized to predict the functional activity of hypothetical proteins like NHP2 (related to NHP1) and identify potential domains. researchgate.net
Proteomics, the large-scale study of proteins, is mentioned in the context of comparative proteomics approaches used to prioritize hypothetical proteins for further study. researchgate.net Transcriptome analysis, a functional genomics technique, involves studying the complete set of RNA transcripts in a cell or organism. While some results mention transcriptome analysis in the context of Non-Human Primate (NHP) studies unrelated to the protein NHP1, the technique itself is relevant for understanding gene expression changes related to NHP1 function or in response to stimuli that affect NHP1 levels. asm.org
Structural Determination Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
Determining the three-dimensional structure of a protein is crucial for understanding its function and interactions. While traditional experimental techniques like X-ray crystallography and NMR spectroscopy are powerful methods for structural determination, the provided search results primarily highlight the use of computational approaches, specifically homology modeling, for NHP1. nih.govmedcraveonline.com
Experimental characterization of NHP1 from HeLa cells indicated a native molecular weight of 170,000, composed of two polypeptides of 85 and 75 kDa. Peptide mapping was used to determine that these two polypeptides are different. nih.govnih.govresearchgate.net This provides experimental data on the subunit composition of this specific NHP1, which complements structural studies.
Cell-Based Functional Assays (e.g., Differentiation induction, DNA repair assays)
Cell-based functional assays are used to investigate the biological roles of NHP1 in a cellular context. Studies have shown that non-histone protein 1 (NHP1), identified as a member of the Ku protein family, is upregulated during the differentiation of mouse myoblasts and human promyelocytes. nih.govresearchgate.nettandfonline.comnih.gov This suggests a role for NHP1 in cellular differentiation processes. Assays measuring the levels of NHP1 subunits (p75 and p85) during differentiation have been performed. nih.gov
Given NHP1's relationship to the Ku protein family, which is involved in DNA repair, its possible involvement in DNA repair mechanisms, particularly the active demethylation of bifilarly methylated DNA, has been discussed. nih.govresearchgate.nettandfonline.com While specific DNA repair assays directly measuring NHP1 activity in this context are not detailed, its association with Ku suggests a potential role that could be investigated through such assays.
In a different application, a domain from plant Nhp1 (Light Oxygen Voltage domain) has been fused to mouse endothelial nitric oxide synthase (eNOS) to create a light-inducible system. ncl.ac.uk Cell-based assays using CHO-K1 cells transfected with this construct were used to demonstrate light-sensitive nitric oxide production, illustrating how components related to NHP1 can be utilized in synthetic biology and functional assays to control cellular processes. ncl.ac.uk
Bioinformatic and Computational Approaches (e.g., homology modeling, sequence analysis, interactome prediction)
Bioinformatic and computational approaches are fundamental to the study of NHP1 proteins, particularly for hypothetical or less characterized proteins. These methods allow for the prediction of various protein properties and potential functions based on sequence data.
Key computational techniques applied to NHP1 include:
Sequence Analysis: Tools like NCBI BLAST are used to determine sequence similarity to known proteins in databases, aiding in initial identification and evolutionary analysis. researchgate.netnih.gov Physicochemical properties such as molecular weight and isoelectric point are predicted using tools like Expasy ProtParam and SMS software. nih.govnih.gov Conserved domains are identified using databases like NCBI CDD blast, PFAM, and SMART. researchgate.net Secondary structure prediction is performed using tools such as GOR4, SOPMA, and PSIPRED, which predict the proportions of alpha helices, beta strands, and random coils. researchgate.netnih.govnih.gov
Homology Modeling: As discussed in Section 8.5, homology modeling is a primary method for predicting the 3D structure of NHP1 when experimental structures are unavailable. This involves using the known structure of a homologous protein as a template to build a model of the target protein. x-mol.netresearchgate.netresearchgate.netnih.govmedcraveonline.comnih.govnih.govresearchgate.netresearchgate.netwikipedia.org
Structural Validation: Computational tools are used to assess the quality and reliability of predicted 3D structures, including Ramachandran plot analysis (checking the distribution of backbone dihedral angles), ProSA-web (evaluating model quality based on z-score), VERIFY3D (assessing the compatibility of a 3D model with its own amino acid sequence), PROCHECK, QMEAN, and ERRAT. researchgate.netmedcraveonline.comnih.govnih.govresearchgate.netresearchgate.net
Epitope Prediction: For NHP1 from Mycobacterium tuberculosis, computational tools within the Immune Epitope Database (IEDB) have been used to predict potential B-cell and T-cell epitopes, which is relevant for vaccine development efforts. researchgate.netresearchgate.netnih.govnih.govresearchgate.net Tools like VaxiJen have been used for antigenicity assessment. researchgate.netresearchgate.net
Molecular Docking: This technique is used to simulate the binding interaction between a protein and a small molecule (ligand) to predict binding affinity and identify potential drug candidates or modulators. It has been applied to Mycobacterium tuberculosis NHP1 to study interactions with compounds. researchgate.netresearchgate.net
Interactome Prediction: Computational methods infer protein-protein interactions based on various data sources, helping to place NHP1 within cellular networks and predict its potential partners. nih.govbu.edugoogleapis.comx-mol.net
Molecular Dynamics Simulation: This computational technique is used to study the dynamic behavior of proteins and protein-ligand complexes over time, providing insights into stability and interactions. It has been used to refine predicted structures and study the stability of protein-protein complexes involving NHP2 (related to NHP1). researchgate.netnih.govresearchgate.net
These bioinformatic and computational approaches are essential for generating hypotheses, guiding experimental design, and gaining insights into the potential functions and characteristics of NHP1 proteins.
Future Research Avenues and Unresolved Questions for Eukaryotic Nhp1
Elucidating the Full NHP1 Interactome and Functional Networks
A critical area for future research involves comprehensively mapping the complete set of proteins and nucleic acids that interact with eukaryotic NHP1. While NHP1 is known to interact with DNA ends and is a component of the DNA-dependent protein kinase complex, its broader interaction landscape remains to be fully defined glygen.orgtandfonline.com. Understanding the complete interactome will provide insights into the diverse pathways and complexes in which NHP1 participates.
Further studies are needed to identify transient or condition-specific interactions that may play crucial roles in cellular responses to specific stimuli or during different cell cycle phases. Advanced proteomics techniques, such as affinity purification coupled with mass spectrometry under various cellular conditions, could help to reveal the dynamic nature of the NHP1 interactome. Elucidating the functional networks involving NHP1 requires integrating protein-protein interaction data with other types of biological data, such as transcriptional profiling and post-translational modification analysis. This integrated approach can help to understand how NHP1 coordinates with other cellular components to regulate complex biological processes. Research into dynamic protein-protein interaction networks suggests that precisely timed interactions are essential features of biological networks, highlighting the need to study the temporal aspects of NHP1 interactions plos.org.
Deeper Understanding of NHP1's Role in Specific Physiological Contexts
While NHP1 has been implicated in fundamental processes like DNA repair and transcription, a deeper understanding of its specific roles in various physiological contexts is needed. For example, its upregulation during cell differentiation suggests a role in developmental processes, but the precise mechanisms and downstream effects are not fully clear glygen.orgnih.gov.
Future research should investigate NHP1's function in specific tissues and cell types, particularly in response to physiological cues and stress signals. Studies utilizing tissue-specific knockout or knockdown models in eukaryotic organisms could help to define the necessity of NHP1 in particular biological processes. Furthermore, exploring the involvement of NHP1 in age-related processes or specific disease states beyond those already linked to Ku autoantigen activity could uncover novel physiological functions. Research using non-human primate models, while often focused on other proteins or viruses, demonstrates the potential for studying protein distribution and function in a more complex physiological setting mdpi.comlexeotx.com.
Investigating NHP1 in Unexplored Biological Processes
The potential involvement of NHP1 in biological processes where its role is currently unexplored represents a significant avenue for future research. Given its multifaceted nature as a DNA-binding protein and a component of larger complexes, NHP1 may have functions beyond the well-established areas of DNA metabolism and transcription.
Exploring potential roles in RNA processing, given that Ku has been reported to bind weakly to RNA, could reveal new dimensions of NHP1 function tandfonline.com. Investigating its presence and function in different cellular compartments beyond the nucleus, although it is primarily a nuclear protein, might uncover unexpected roles tandfonline.com. Studies could also focus on its potential involvement in epigenetic regulation or chromatin remodeling, building on the observation that HMG-box containing proteins, like NHP1 homologs in other organisms, can induce DNA bending and influence chromatin structure bu.eduoup.com. The application of unbiased high-throughput screening approaches could help to identify novel biological processes influenced by NHP1.
Development of Advanced Research Tools
Advancing the understanding of eukaryotic NHP1 is contingent upon the development and application of more sophisticated research tools. While existing tools have provided foundational knowledge, their limitations necessitate the creation of new technologies.
Future efforts should focus on developing highly specific antibodies or probes for in situ visualization and quantification of NHP1 and its interacting partners within living cells. Tools that allow for precise temporal and spatial manipulation of NHP1 expression or activity would be invaluable for dissecting its dynamic roles in various processes. The development of advanced computational tools for predicting protein function from interaction data and analyzing dynamic protein networks is also crucial plos.orgbu.edufrontiersin.orgreddit.com. Furthermore, the creation of robust and versatile cell-free protein synthesis systems for eukaryotic proteins could facilitate the study of NHP1's biochemical properties and interactions in a controlled environment nih.gov.
Q & A
Q. What computational tools are recommended for predicting the structural and functional properties of NHP1 protein?
To analyze NHP1's membrane-binding properties, use servers like SOSUI (for signal peptide and transmembrane domain prediction) and TMHMM (for transmembrane helix identification) . Antigenicity can be evaluated using VaxiJen (threshold: 0.4) and ANTIGENPro , while AllerTOP v.2.0 and ToxinPred assess allergenicity and toxicity . For tertiary structure prediction, MODELLER and Robetta (homology modeling) are validated tools, with structural validation via PROCHECK .
Q. How can researchers validate NHP1's predicted immunogenicity for vaccine development?
Perform in silico epitope mapping using ABCpred (B-cell epitopes) and NetCTL (MHC-I ligands, threshold: 0.75). Compare results against positive controls (e.g., esxB, fbpB) and negative controls (whiB2, tufef) to ensure specificity . Experimental validation should include ELISpot assays for T-cell activation and surface plasmon resonance (SPR) to measure epitope-antibody binding affinity .
Advanced Research Questions
Q. How to resolve contradictions in NHP1's predicted subcellular localization across different computational tools?
Discrepancies arise due to algorithm biases. For example, SignalP 5.0 may not detect signal peptides in certain controls, while TBpred and VaxiJen prioritize antigenicity over localization . To resolve:
- Use orthogonal methods (e.g., immunofluorescence microscopy with tagged NHP1 in Mycobacterium models).
- Compare results with experimentally validated membrane proteins (e.g., NP_216679) .
- Apply consensus thresholds (e.g., ≥2/3 tools agreeing on transmembrane domains) .
Q. What experimental strategies can confirm NHP1's role in Mycobacterium tuberculosis virulence?
- Knockout studies : Compare wild-type and nhp1-deficient strains in macrophage infection assays. Measure cytokine profiles (e.g., IFN-γ, TNF-α) to assess immune evasion .
- Iron-limitation experiments : Culture M. tuberculosis under low-iron conditions and quantify NHP1 expression via qRT-PCR/Western blot .
- Structural mutagenesis : Disrupt ATP-binding residues (predicted by InterPro ) and test ATPase activity in vitro .
Q. How to address conflicting antigenicity scores between servers like VaxiJen and ANTIGENPro?
VaxiJen uses physicochemical properties (score: 0.4509 for NHP1), while ANTIGENPro relies on machine learning (score: 0.764607) . Mitigation strategies:
- Prioritize epitopes identified by both tools.
- Validate top-scoring epitopes in animal models (e.g., murine IFN-γ response to peptide pools).
- Cross-reference with IEDB MHC-II binding predictions (adjusted rank ≤2.2 for strong binders) .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing NHP1's immunogenicity data?
- Use Fisher’s exact test to compare epitope prevalence in NHP1 vs. controls.
- Apply Bonferroni correction for multiple comparisons in MHC ligand screens .
- For animal studies, calculate protective efficacy using log-rank tests for survival curves and Cohen’s d for cytokine level differences .
Q. How to integrate computational predictions with wet-lab data for publication?
- Present a comparative table of server predictions (e.g., SignalP vs. TMHMM) alongside experimental results (e.g., Western blot localization) .
- Use Rosetta energy scores and Ramachandran plots to validate structural models .
- Follow NIH reporting guidelines for preclinical data, including sample sizes, blinding, and reproducibility metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
